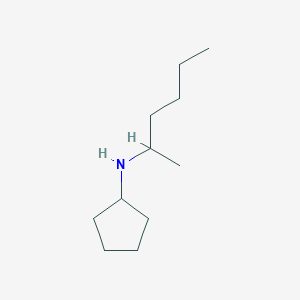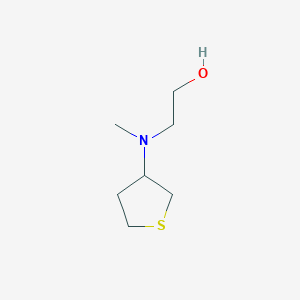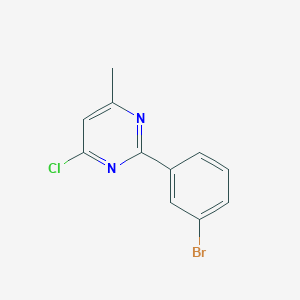![molecular formula C13H20N4 B1461338 2-[4-(环丙基甲基)哌嗪-1-基]吡啶-3-胺 CAS No. 1154384-31-2](/img/structure/B1461338.png)
2-[4-(环丙基甲基)哌嗪-1-基]吡啶-3-胺
描述
2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridin-3-amine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
科学研究应用
2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridin-3-amine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
作用机制
Mode of Action
Similar compounds have been found to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been found to induce changes at the molecular and cellular levels .
生化分析
Biochemical Properties
2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, potentially altering the flux of metabolites . The compound’s interaction with proteins can lead to changes in protein conformation and function, which may affect cellular processes . Additionally, 2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridin-3-amine can bind to specific receptors, influencing signal transduction pathways .
Cellular Effects
The effects of 2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridin-3-amine on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can modulate the activity of kinases and phosphatases, leading to altered phosphorylation states of key signaling proteins . This modulation can impact cell proliferation, differentiation, and apoptosis. Furthermore, 2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridin-3-amine has been shown to affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridin-3-amine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity . For instance, the compound may inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or catalysis . Additionally, 2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridin-3-amine can activate or inhibit signaling pathways by interacting with receptors and downstream signaling proteins . These interactions can lead to changes in gene expression, affecting cellular functions and processes .
Temporal Effects in Laboratory Settings
The effects of 2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridin-3-amine can change over time in laboratory settings. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to 2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridin-3-amine can result in sustained changes in cellular processes, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridin-3-amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity . Higher doses can lead to adverse effects, including toxicity and altered physiological functions . Studies have identified threshold doses at which the compound’s beneficial effects are maximized, and toxic effects are minimized . It is crucial to determine the optimal dosage to achieve the desired therapeutic outcomes while minimizing adverse effects .
Metabolic Pathways
2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridin-3-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, the compound may inhibit enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations . These alterations can impact cellular energy production, biosynthesis, and other metabolic processes . Understanding the metabolic pathways affected by 2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridin-3-amine is essential for elucidating its biochemical effects .
Transport and Distribution
The transport and distribution of 2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridin-3-amine within cells and tissues are critical for its activity. The compound can be transported across cell membranes by specific transporters or passive diffusion . Once inside the cell, it may bind to proteins or other biomolecules, influencing its localization and accumulation . The distribution of 2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridin-3-amine within tissues can affect its therapeutic efficacy and potential side effects . Understanding the transport and distribution mechanisms is crucial for optimizing its use in therapeutic applications .
Subcellular Localization
The subcellular localization of 2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridin-3-amine can influence its activity and function. The compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and exert its effects . The subcellular localization of 2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridin-3-amine is essential for understanding its mechanism of action and optimizing its therapeutic potential .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridin-3-amine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound may involve parallel solid-phase synthesis and photocatalytic synthesis. These methods are advantageous due to their efficiency and scalability, making them suitable for large-scale production .
化学反应分析
Types of Reactions
2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Substitution reactions often involve the use of nucleophiles and electrophiles under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives .
相似化合物的比较
Similar Compounds
Some similar compounds include:
2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines: These compounds are also studied for their kinase inhibitory activities.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds are evaluated for their anti-tubercular activity.
Uniqueness
2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridin-3-amine is unique due to its specific structural features, such as the cyclopropylmethyl group and the piperazine ring. These features contribute to its distinct biological activities and make it a valuable compound for various scientific research applications .
属性
IUPAC Name |
2-[4-(cyclopropylmethyl)piperazin-1-yl]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4/c14-12-2-1-5-15-13(12)17-8-6-16(7-9-17)10-11-3-4-11/h1-2,5,11H,3-4,6-10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPZMXGSCNHIJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCN(CC2)C3=C(C=CC=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















